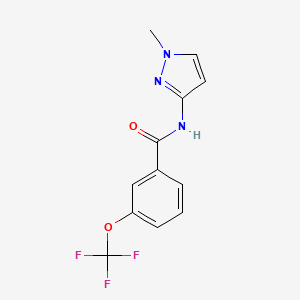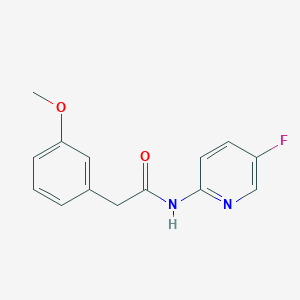![molecular formula C17H22N4O3 B12241633 4-Methoxy-6-(3-{[(6-methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12241633.png)
4-Methoxy-6-(3-{[(6-methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-(3-{[(6-methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a methoxy group and a piperidine ring, which is further functionalized with a methoxypyridinyl group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(3-{[(6-methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(3-{[(6-methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxy-substituted aldehydes or acids, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
4-Methoxy-6-(3-{[(6-methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(3-{[(6-methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The methoxypyridinyl group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. Additionally, the piperidine ring can enhance the compound’s binding affinity and selectivity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-2-ylboronic acid: Shares the methoxypyridinyl group but lacks the piperidine and pyrimidine components.
1-(tert-Butyl)-4-methyl-4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate: Contains the methoxypyridinyl and piperidine groups but differs in the overall structure.
Uniqueness
4-Methoxy-6-(3-{[(6-methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its combination of a pyrimidine core, a piperidine ring, and a methoxypyridinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H22N4O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-methoxy-6-[3-[(6-methoxypyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H22N4O3/c1-22-15-6-3-7-16(20-15)24-11-13-5-4-8-21(10-13)14-9-17(23-2)19-12-18-14/h3,6-7,9,12-13H,4-5,8,10-11H2,1-2H3 |
InChI Key |
CSNHPRPLFCTCAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC=C1)OCC2CCCN(C2)C3=CC(=NC=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-6-fluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide](/img/structure/B12241550.png)
![4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile](/img/structure/B12241556.png)

![2-Tert-butyl-4,5-dimethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12241560.png)

![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B12241569.png)
![1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane](/img/structure/B12241583.png)
![4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B12241588.png)
![4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12241592.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine](/img/structure/B12241599.png)
![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12241600.png)
![3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12241607.png)
![5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12241608.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B12241619.png)
